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Introduction
Direct Stochastic Optical Reconstruction Microscopy (dSTORM) is a super-resolution imaging

technique that enables visualization of cellular structures at the nanoscale, overcoming the

diffraction limit of light microscopy.[1] This method relies on the stochastic photoswitching of

individual fluorophores, allowing for their precise localization and the reconstruction of a high-

resolution image.[1][2] ATTO 700, a carbocyanine dye, is a fluorescent probe well-suited for

dSTORM imaging due to its favorable photophysical properties in the near-infrared spectrum,

which minimizes phototoxicity and background autofluorescence.[3] This guide provides a

detailed protocol for performing dSTORM imaging using ATTO 700, aimed at researchers,

scientists, and drug development professionals.

Principle of dSTORM
The core principle of dSTORM involves inducing most fluorophores into a stable, non-

fluorescent dark state, while a sparse, random subset of individual fluorophores is transiently

switched back to a fluorescent "on" state.[4] By capturing thousands of image frames, each

containing a different set of activated fluorophores, the precise center of each molecule's

emission can be determined with high precision.[5] A super-resolved image is then

reconstructed by plotting the coordinates of all localized molecules.[6]
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The photoswitching of carbocyanine dyes like ATTO 700 in dSTORM is typically achieved by

using an imaging buffer containing a thiol, such as β-mercaptoethylamine (MEA).[3][7] The thiol

facilitates the transition of the dye into a long-lived dark state. The spontaneous or low-level

UV-light-induced return to the fluorescent state allows for the sequential imaging of individual

molecules.[4]

Photophysical Properties of ATTO 700
A comprehensive understanding of the photophysical properties of the chosen fluorophore is

crucial for successful dSTORM experiments. Key parameters for ATTO 700 are summarized in

the table below.

Property Value Reference

Excitation Maximum (λex) 700 nm [3]

Emission Maximum (λem) 716 nm [3]

Extinction Coefficient (ε) 120,000 cm⁻¹M⁻¹ [3]

Imaging Buffer Component 10mM MEA/OS [3]

Table 1: Photophysical Properties of ATTO 700. OS refers to an oxygen scavenging system.

Experimental Protocol
This protocol outlines the key steps for preparing biological samples labeled with ATTO 700 for

dSTORM imaging.

I. Sample Preparation
Successful dSTORM imaging begins with meticulous sample preparation to ensure optimal

labeling density and structural preservation.

1. Coverslip Preparation:

Use high-precision #1.5 (170 µm) glass coverslips.
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Thoroughly clean coverslips to remove fluorescent impurities. This can be done by

sonication in ethanol, followed by rinsing with Milli-Q water.

2. Cell Seeding:

Plate cells on the cleaned coverslips at a density that will result in a sub-confluent monolayer

at the time of fixation. This allows for clear imaging of individual cells.

3. Fixation:

A common starting point for fixation is 3-4% paraformaldehyde (PFA) in phosphate-buffered

saline (PBS) for 10-15 minutes at room temperature.

For improved structural preservation, a mixture of 2-4% PFA and 0.1-0.2% glutaraldehyde

can be used.

After fixation, quench any remaining aldehyde groups with a 50 mM ammonium chloride

solution in PBS for 10 minutes.

Wash the samples three times with PBS.

4. Permeabilization (for intracellular targets):

To allow antibodies to access intracellular epitopes, permeabilize the cells with a solution of

0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

Wash the samples three times with PBS.

5. Blocking:

Incubate the samples in a blocking buffer to reduce non-specific antibody binding. A common

blocking buffer is 3-5% bovine serum albumin (BSA) in PBS. Block for at least 1 hour at

room temperature.

6. Immunostaining:

Dilute the primary antibody specific to the target of interest in the blocking buffer. The optimal

antibody concentration needs to be determined empirically but is often higher than for
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conventional fluorescence microscopy to achieve a high labeling density.

Incubate the samples with the primary antibody for 1-2 hours at room temperature or

overnight at 4°C.

Wash the samples three times with PBS containing 0.1% Tween 20.

Dilute the secondary antibody conjugated to ATTO 700 in the blocking buffer. Protect the

antibody from light.

Incubate the samples with the secondary antibody for 1 hour at room temperature in the

dark.

Wash the samples extensively with PBS containing 0.1% Tween 20, followed by three final

washes with PBS.

7. Post-fixation:

To immobilize the antibody-dye conjugates, perform a post-fixation step with 2-4% PFA in

PBS for 10 minutes.

Wash the samples three times with PBS.

II. dSTORM Imaging
1. Imaging Buffer Preparation: The dSTORM imaging buffer is critical for inducing

photoswitching. A commonly used buffer composition is:

Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl

Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

GLOX Solution: 14 mg glucose oxidase and 50 µL of a 17 mg/mL catalase solution in 200 µL

of Buffer A. Centrifuge to remove any precipitate.

MEA Solution: 1 M β-mercaptoethylamine in 0.25 N HCl.
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Final Imaging Buffer (prepare fresh before imaging): To 620 µL of Buffer B, add 7 µL of GLOX

solution and 70 µL of 1 M MEA solution. Gently mix.

2. Microscope Setup:

Use a microscope equipped for total internal reflection fluorescence (TIRF) or highly inclined

and laminated optical sheet (HILO) illumination to minimize background fluorescence.

A high-power laser (e.g., 640-670 nm) is required to drive the ATTO 700 molecules into the

dark state.

A low-power UV laser (e.g., 405 nm) can be used to facilitate the return of fluorophores to

the fluorescent state, if necessary.

An electron-multiplying charge-coupled device (EMCCD) or a scientific complementary

metal-oxide-semiconductor (sCM-OS) camera is necessary for detecting the single-molecule

fluorescence signals.

3. Image Acquisition:

Mount the coverslip with the prepared sample onto the microscope.

Replace the PBS with the freshly prepared dSTORM imaging buffer.

Illuminate the sample with the high-power red laser. This will initially cause a bright burst of

fluorescence, which will then rapidly decay as the majority of the ATTO 700 molecules enter

the dark state.

Adjust the laser power and camera exposure time (typically 10-50 ms) to achieve a sparse

distribution of single-molecule blinking events in each frame.[5]

Acquire a long series of images (typically 10,000 to 100,000 frames) to capture a sufficient

number of localization events for a high-quality reconstruction.

Data Analysis and Visualization
The raw data from a dSTORM experiment is a stack of thousands of images. This data needs

to be processed to generate the final super-resolved image.
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1. Single-Molecule Localization:

Specialized software (e.g., rapidSTORM, ThunderSTORM, or commercial packages) is used

to identify and fit the point spread function (PSF) of each individual blinking event with a 2D

Gaussian function.[6] This determines the precise x and y coordinates of each molecule.

2. Image Reconstruction:

The list of localized coordinates is used to generate a super-resolution image. Each

localization is typically rendered as a Gaussian spot with a standard deviation corresponding

to the localization precision.

3. Quantitative Analysis:

The localization data can be further analyzed to extract quantitative information, such as the

number and size of protein clusters, their density, and spatial distribution.[8] Cluster analysis

algorithms can identify and characterize nanoscale organization of the labeled molecules.[9]

Visualizations
dSTORM Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15557223#practical-guide-to-dstorm-imaging-using-
atto-700]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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